trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid
Overview
Description
Trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . This compound is significant in various fields of research, particularly in organic chemistry and biochemistry. It is commonly used as a protecting group for amino acids during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used to remove the tert-butoxycarbonyl group.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used to form esters.
Amidation: Amines and coupling agents (e.g., EDCI) are used to form amides.
Major Products Formed:
Hydrolysis: Free amino acid.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Scientific Research Applications
Trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is widely used in scientific research due to its versatility:
Biology: It is used in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group shields the amino group from unwanted reactions, allowing chemists to manipulate other functional groups within the molecule. Once the desired reactions are complete, the tert-butoxycarbonyl group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is unique due to its cyclobutane ring structure and the presence of the tert-butoxycarbonyl protecting group. Similar compounds include:
N-tert-Butoxycarbonyl-L-alanine: Another amino acid derivative with a tert-butoxycarbonyl protecting group.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar structure but with a phenyl group instead of a cyclobutane ring.
N-tert-Butoxycarbonyl-L-valine: Similar structure but with a valine side chain.
These compounds share the common feature of having a tert-butoxycarbonyl group, but they differ in their side chains and ring structures, which influence their reactivity and applications.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(5-7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCYDBAYYYVNFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915397 | |
Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946152-72-3, 939400-34-7, 1008773-79-2 | |
Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946152-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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